molecular formula C8H6F2O2 B120708 2,3-Difluorophenylacetic acid CAS No. 145689-41-4

2,3-Difluorophenylacetic acid

Cat. No. B120708
M. Wt: 172.13 g/mol
InChI Key: UXSQXUSJGPVOKT-UHFFFAOYSA-N
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Description

2,3-Difluorophenylacetic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various properties and applications. For instance, derivatives of 2-amino-3-benzoylphenylacetic acid have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities, with some showing more potency than indomethacin . Additionally, the molecular structure, vibrational spectroscopic properties, and electronic properties of 2,3-difluorophenylboronic acid have been characterized using both experimental techniques and quantum chemical calculations .

Synthesis Analysis

While the synthesis of 2,3-difluorophenylacetic acid itself is not detailed in the provided papers, the synthesis of related compounds provides insight into potential synthetic routes. For example, the synthesis of substituted derivatives of 2-amino-3-benzoylphenylacetic acid suggests that similar methods could potentially be adapted for the synthesis of 2,3-difluorophenylacetic acid . The synthesis of bioisosteric analogues of gamma-aminobutyric acid starting from 2,6-difluorophenol indicates that halogenated phenols can serve as precursors for more complex molecules .

Molecular Structure Analysis

The molecular structure of 2,3-difluorophenylboronic acid, a compound similar to 2,3-difluorophenylacetic acid, has been investigated using spectroscopic methods and quantum chemical calculations. The study identified the most stable conformer and provided detailed structural and spectroscopic data, which could be relevant when considering the molecular structure of 2,3-difluorophenylacetic acid .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2,3-difluorophenylacetic acid. However, the analysis of related compounds, such as the derivatization of carboxylic acids to amide derivatives, could offer insights into the reactivity of the carboxylic acid group in 2,3-difluorophenylacetic acid . Additionally, the study of 2,4-dichlorophenoxyacetic acid and its analysis using various chromatographic and spectrophotometric methods could inform the analysis of similar halogenated carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluorophenylacetic acid can be inferred from studies on related compounds. For instance, the investigation of pentafluorophenylacetic acid's vibrational spectra, hyperpolarizability, and thermodynamic properties provides a basis for understanding how the introduction of fluorine atoms might affect these properties in 2,3-difluorophenylacetic acid . The derivatization technique for carboxylic acids also suggests that 2,3-difluorophenylacetic acid could form stable amide derivatives with potential for sensitive detection methods .

Safety And Hazards

2,3-Difluorophenylacetic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXUSJGPVOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334455
Record name 2,3-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorophenylacetic acid

CAS RN

145689-41-4
Record name 2,3-Difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145689-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,3-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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